N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-phenyl-2-(1H-tetrazol-1-yl)propanamide
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Overview
Description
N-({BICYCLO[221]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor. This precursor is then reacted with phenylacetic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and tetrazole ring allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound has a similar bicyclic core but lacks the tetrazole ring, resulting in different chemical properties and applications.
Uniqueness
N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to its combination of a bicyclic structure and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H21N5O/c24-18(19-11-16-9-14-6-7-15(16)8-14)17(23-12-20-21-22-23)10-13-4-2-1-3-5-13/h1-7,12,14-17H,8-11H2,(H,19,24) |
InChI Key |
PRKWIZGGDSECBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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